molecular formula C44H88NO8P B3044076 (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate CAS No. 66701-63-1

(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B3044076
CAS No.: 66701-63-1
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-WBCKFURZSA-N
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Description

(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a zwitterionic phospholipid derivative. This compound is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it an essential component in various biological and industrial applications, particularly in the formation of lipid bilayers and micelles.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with different headgroups or fatty acid chains .

Scientific Research Applications

(S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its ability to self-assemble into bilayers and micelles. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic stearoyl chains interact with each other, and the hydrophilic phosphocholine headgroups interact with the aqueous environment. This property is crucial for its role in forming cell membranes and liposomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of stearoyl chains and the phosphocholine headgroup, which provides distinct physical and chemical properties compared to other phospholipids. Its ability to form stable bilayers and micelles makes it particularly valuable in various applications .

Properties

IUPAC Name

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-WBCKFURZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862423
Record name (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66701-63-1
Record name (S)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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